JNK1 Kinase Inhibition: 3-(2-Methoxyphenyl)-1H-indazol-5-amine Exhibits Moderate Sub-Micromolar Potency, Distinct from Broader Kinase Promiscuity of 5-Aminoindazole
In a direct enzymatic inhibition assay against human c-Jun N-terminal kinase 1 (JNK1), 3-(2-methoxyphenyl)-1H-indazol-5-amine demonstrated an IC₅₀ of 398 nM [1]. This value positions the compound as a moderately potent JNK1 inhibitor, distinct from the promiscuous multi-kinase binding observed with the unsubstituted 5-aminoindazole scaffold (1H-indazol-5-amine, CAS 19335-11-6), which has been characterized as a 'general protein kinase ligand' with broad ATP-site binding across numerous kinases [2]. While the parent 5-aminoindazole core lacks intrinsic selectivity, the 3-(2-methoxyphenyl) substitution appears to confer a degree of JNK1 preference, albeit without the high potency of optimized clinical candidates. This differentiation is critical for researchers seeking a defined starting point for JNK-targeted medicinal chemistry rather than a promiscuous hinge binder.
| Evidence Dimension | JNK1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | 1H-Indazol-5-amine (unsubstituted 5-aminoindazole): Promiscuous kinase ligand; no reported selective JNK1 IC₅₀ due to multi-kinase binding profile |
| Quantified Difference | Target compound demonstrates measurable sub-micromolar JNK1 inhibition; comparator exhibits broad promiscuity without definable JNK1 selectivity window |
| Conditions | Isolated human JNK1 enzyme; in vitro biochemical assay (BindingDB ChEMBL assay) |
Why This Matters
This quantitative JNK1 potency provides a benchmark for structure-activity relationship (SAR) optimization campaigns, whereas the promiscuous parent scaffold offers no definable selectivity starting point.
- [1] BindingDB. (n.d.). BDBM50422603 / CHEMBL188705: IC₅₀ = 398 nM against c-Jun N-terminal kinase (JNK1). View Source
- [2] Krishnamurty, R., et al. (2011). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. PMC PubMed Central. (Describes 5-aminoindazole as a general kinase ligand). View Source
